molecular formula C9H12N2O2 B1489133 1-[1-(Tetrahydrofuran-3-yl)-4-pyrazolyl]ethanone CAS No. 1341748-99-9

1-[1-(Tetrahydrofuran-3-yl)-4-pyrazolyl]ethanone

Cat. No.: B1489133
CAS No.: 1341748-99-9
M. Wt: 180.2 g/mol
InChI Key: SDIPSBAJJDPWQU-UHFFFAOYSA-N
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Description

1-[1-(Tetrahydrofuran-3-yl)-4-pyrazolyl]ethanone is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. It features a pyrazole core, a privileged scaffold in drug discovery, which is substituted with a tetrahydrofuran ring and an acetyl group. This unique structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active compounds . Researchers utilize this compound as a key precursor in the design and development of potential therapeutic agents. The tetrahydrofuran moiety is a common feature in molecules that interact with biological systems, and the acetyl group provides a reactive handle for further chemical modifications, enabling the creation of diverse compound libraries for biological screening . As a pyrazole derivative, it belongs to a class of heterocycles extensively studied for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties . This product is provided For Research Use Only. It is intended for use in laboratory research and further manufacturing of research materials. It is not intended for direct human or veterinary use, for use in diagnostic procedures, or for any other consumer applications. Researchers should handle this material with appropriate safety precautions and refer to the material safety data sheet (SDS) before use.

Properties

IUPAC Name

1-[1-(oxolan-3-yl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7(12)8-4-10-11(5-8)9-2-3-13-6-9/h4-5,9H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIPSBAJJDPWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Construction via Hydrazine Condensation and Cyclization

A common approach to synthesize pyrazole derivatives involves condensation of hydrazine derivatives with β-dicarbonyl compounds or α,β-unsaturated carbonyl intermediates, followed by cyclization.

  • For example, a patent describes the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid by reacting an α,β-unsaturated ester with methylhydrazine under low temperature, using potassium iodide as a catalyst. The process involves substitution/hydrolysis to form an α-difluoroacetyl intermediate, then condensation and cyclization to form the pyrazole ring, followed by acidification and recrystallization for purification.

  • This method can be adapted for 1-[1-(Tetrahydrofuran-3-yl)-4-pyrazolyl]ethanone by selecting appropriate hydrazine and carbonyl precursors bearing the tetrahydrofuran substituent or by introducing the tetrahydrofuran ring in subsequent steps.

Regioselective Synthesis of Substituted Pyrazoles via Nitrilimine-Alkene 1,3-Dipolar Cycloaddition

  • A recent eco-compatible method for synthesizing fully substituted pyrazoles uses nitrilimine-alkene 1,3-dipolar cycloaddition. Hydrazonyl chlorides react with alkenes in the presence of potassium carbonate and a mild ionic liquid-water solvent mixture at moderate temperatures (~50 °C), followed by extraction and purification by flash chromatography.

  • This method offers regioselectivity and mild conditions, potentially applicable for introducing the tetrahydrofuran-3-yl substituent if the alkene partner is suitably functionalized.

Functional Group Transformations and Purification

  • After pyrazole ring formation, functionalization such as acetylation to introduce the ethanone moiety can be carried out by standard acylation reactions using acetyl chloride or acetic anhydride under controlled conditions.

  • Purification typically involves recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water in 35-65% ratios) to achieve high purity, as demonstrated in related pyrazole preparations.

Example Process Parameters from Related Pyrazole Syntheses

Step Conditions/Details
Substitution/Hydrolysis α,β-unsaturated ester + acid-binding agent + 2,2-difluoroacetyl halide, low temperature (e.g., -30 °C)
Condensation/Cyclization Addition of methylhydrazine aqueous solution, catalyst (KI or NaI), temperature control (-30 to -20 °C)
Work-up Distillation under slight vacuum to remove solvents and byproducts
Acidification Adjust pH to 1-2 with 2M HCl, cooling to 10-15 °C, stirring for hours
Purification Recrystallization from aqueous alcohol (35-65% alcohol) at reflux, cooling to 0-10 °C
Yield and Purity Yields around 75-80%, HPLC purity >99%

Notes on Adaptation for this compound

  • The tetrahydrofuran-3-yl substituent can be introduced by using a suitable tetrahydrofuran-containing hydrazine or carbonyl precursor.

  • Protection/deprotection strategies may be necessary to maintain the integrity of the tetrahydrofuran ring during harsh reaction conditions.

  • Reaction monitoring by HPLC or NMR is critical to ensure regioselectivity and purity.

  • Optimization of solvent systems and temperature profiles can enhance yield and reduce side products.

Summary Table of Preparation Methods and Conditions

Preparation Step Reagents/Conditions Purpose Notes
Substitution/Hydrolysis α,β-unsaturated ester, acid-binding agent, 2,2-difluoroacetyl halide, low temp (-30 °C) Formation of α-difluoroacetyl intermediate Low temperature to control reaction
Condensation/Cyclization Methylhydrazine aqueous solution, KI catalyst, -30 to -20 °C Pyrazole ring formation Catalyst enhances cyclization efficiency
Work-up Distillation under slight vacuum Removal of solvents/byproducts Temperature 40-85 °C
Acidification 2M HCl, pH 1-2, cooling to 10-15 °C Precipitation of crude product Stirring 4 hours for complete precipitation
Recrystallization 35-65% aqueous alcohol (methanol, ethanol, isopropanol), reflux and cooling Purification Achieves >99% purity
Functionalization (Acetylation) Acetyl chloride or acetic anhydride, base catalyst Introduction of ethanone group Standard acylation methods

Chemical Reactions Analysis

1-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to facilitate the desired transformations.

Scientific Research Applications

Scientific Research Applications of 1-[1-(Tetrahydrofuran-3-yl)-4-pyrazolyl]ethanone

This compound is a chemical compound with a tetrahydrofuran ring fused to a pyrazole ring and an ethanone group attached. Its scientific research applications span across chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules. It aids in creating new materials and compounds.

Biology

This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Studies indicate that compounds containing pyrazole and tetrahydrofuran moieties exhibit significant antimicrobial properties. Pyrazole derivatives have shown antibacterial activity against strains of bacteria, such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL in some derivatives. Related compounds have also demonstrated antifungal effects, suggesting potential applications in treating fungal infections.

Medicine

Ongoing research explores the potential of this compound as a pharmaceutical intermediate, particularly in synthesizing drugs targeting specific enzymes or receptors. The compound's mechanism of action involves interaction with molecular targets and pathways, potentially binding to enzymes or receptors and modulating their activity, which could affect metabolic pathways and cellular functions.

Industry

This compound is used in developing specialty chemicals and advanced materials, contributing to innovations in various industrial processes.

Chemical Reactions

This compound undergoes several chemical reactions:

  • Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
  • Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
  • Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Mechanism of Action

The mechanism of action of 1-[1-(Tetrahydrofuran-3-yl)-4-pyrazolyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects :

    • Tetrahydrofuran-3-yl vs. Aromatic Groups : The THF substituent in the target compound introduces a saturated oxygen-containing ring, improving solubility compared to chlorophenyl or methoxybenzyl groups . This may enhance bioavailability in polar environments.
    • Halogen vs. Oxygenated Substituents : The 3-chlorophenyl analog (MW 221) leverages chlorine’s electron-withdrawing effects for stronger van der Waals interactions, whereas THF’s ether oxygen enables hydrogen bonding .
    • Acetyl Position : In indole analogs (e.g., compound 67), the acetyl group at C-3 is critical for anti-HIV activity, suggesting that pyrazole-4 substitution in the target compound may optimize binding to distinct targets .
  • Biological Activity: The 4-hydroxy-3-methoxyphenyl ethanone (compound 8 in ) demonstrated anti-allergic effects in RBL-2H3 cells, attributed to methoxy and hydroxyl groups modulating mast cell degranulation . The target compound’s THF group may similarly influence immune response pathways.

Physicochemical Properties

  • Solubility : THF’s oxygen atom increases polarity compared to chlorophenyl or benzyl groups, likely improving aqueous solubility.

Biological Activity

1-[1-(Tetrahydrofuran-3-yl)-4-pyrazolyl]ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant studies.

  • Chemical Name : this compound
  • Molecular Formula : C10H13N3O
  • Molecular Weight : 191.23 g/mol
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves the reaction between tetrahydrofuran derivatives and pyrazole precursors. The process can be optimized for yield and purity, often utilizing solvents like tetrahydrofuran (THF) under controlled conditions to facilitate the reaction.

Antimicrobial Activity

Several studies have indicated that compounds containing pyrazole and tetrahydrofuran moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess:

  • Antibacterial Activity : Effective against various strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 62.5 µg/mL .
  • Antifungal Activity : Compounds similar to this compound have demonstrated antifungal effects, indicating potential applications in treating fungal infections .

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole derivatives. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these activities were reported at approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of pyrazole compounds have been documented, with mechanisms involving the inhibition of cyclooxygenase enzymes (COX) that are critical in inflammatory pathways. These compounds may also exhibit analgesic properties, providing relief from pain through central nervous system pathways .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including those with tetrahydrofuran substituents. The study found that these compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Evaluation of Anticancer Effects

Another research effort focused on the anticancer potential of pyrazole derivatives, where a series of compounds were tested against various cancer cell lines. The results indicated that certain structural modifications enhanced their cytotoxic effects, leading to discussions about optimizing these compounds for better therapeutic outcomes .

Q & A

Q. What are the recommended synthetic methodologies for preparing 1-[1-(Tetrahydrofuran-3-yl)-4-pyrazolyl]ethanone, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Palladium-Catalyzed Cross-Coupling : Utilize palladium acetate (Pd(OAc)₂) with 1,3-bis(diphenylphosphino)propane (dppp) as a ligand in an inert atmosphere (e.g., argon) to facilitate coupling reactions involving pyrazole intermediates .
    • Friedel-Crafts Acylation : Introduce the ethanone group using acyl chlorides and Lewis acids (e.g., AlCl₃) under controlled temperature conditions .
  • Optimization :
    • Use Design of Experiments (DoE) to vary parameters (e.g., solvent polarity, catalyst loading, reflux duration).
    • Monitor reaction progress via TLC or HPLC, and purify via column chromatography (e.g., CH₂Cl₂:MeOH gradients) .

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrazole C-H signals at δ 7.85–7.88 ppm, tetrahydrofuran ring protons at δ 3.5–4.0 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy.
  • Chromatography :
    • Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound during synthesis?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods and PPE (gloves, goggles) to avoid inhalation (H333) or dermal exposure (H313) .
    • Store waste in labeled containers for professional disposal to prevent environmental contamination .
  • Emergency Measures :
    • For accidental exposure, rinse skin with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can computational modeling elucidate the binding interactions of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Studies :
    • Use software like AutoDock Vina to model interactions with target proteins (e.g., CREBBP bromodomain) .
    • Validate predictions with MD simulations (e.g., GROMACS) to assess binding stability.
  • Pharmacophore Mapping :
    • Identify critical functional groups (e.g., pyrazole ring, tetrahydrofuran oxygen) for hydrogen bonding or hydrophobic interactions .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

Methodological Answer:

  • Experimental Design :
    • Standardize assay conditions (e.g., buffer pH, cell line passage number).
    • Include positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements.
  • Data Analysis :
    • Apply statistical tools (e.g., ANOVA) to identify outliers.
    • Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can researchers optimize the regioselectivity of reactions involving the pyrazole ring in this compound?

Methodological Answer:

  • Directed Metalation :
    • Use directing groups (e.g., -OMe, -NH₂) to control functionalization at specific pyrazole positions.
    • Employ transition metals (e.g., Pd, Cu) for C-H activation under mild conditions .
  • Protection/Deprotection :
    • Temporarily protect reactive sites (e.g., tetrahydrofuran oxygen with TBS groups) to direct substitution patterns .

Q. What analytical approaches characterize degradation products or by-products formed during storage or reactions?

Methodological Answer:

  • LC-MS/MS :
    • Identify degradation pathways (e.g., oxidation of the ethanone group to carboxylic acid) using high-resolution mass spectrometry.
  • Stability Studies :
    • Store samples under accelerated conditions (40°C/75% RH) and monitor degradation via UPLC .

Q. How does the tetrahydrofuran moiety influence the compound’s physicochemical properties (e.g., solubility, logP)?

Methodological Answer:

  • Property Prediction :
    • Use software like ACD/Labs or ChemAxon to calculate logP, pKa, and solubility.
  • Experimental Validation :
    • Measure logP via shake-flask method (octanol/water partition) .
    • Assess aqueous solubility using nephelometry .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(Tetrahydrofuran-3-yl)-4-pyrazolyl]ethanone
Reactant of Route 2
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1-[1-(Tetrahydrofuran-3-yl)-4-pyrazolyl]ethanone

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